N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide

Catalog No.
S15280381
CAS No.
35427-94-2
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine ...

CAS Number

35427-94-2

Product Name

N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide

IUPAC Name

N-(2-methylphenyl)-1-phenylmethanimine oxide

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11-

InChI Key

CPQFNZRIXCKTNL-PTNGSMBKSA-N

Canonical SMILES

CC1=CC=CC=C1[N+](=CC2=CC=CC=C2)[O-]

Isomeric SMILES

CC1=CC=CC=C1/[N+](=C/C2=CC=CC=C2)/[O-]

N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide, also known as N-(2-methylphenyl)-1-phenylmethanimine oxide, is an organic compound classified as an imine oxide. Its structure features a phenyl group and a methyl-substituted phenyl group attached to an imine oxide functional group. The compound has the molecular formula C14H13NOC_{14}H_{13}NO and a molecular weight of approximately 211.26 g/mol. It is characterized by its unique imine oxide functional group, which contributes to its chemical reactivity and biological activity.

Due to its functional groups:

  • Oxidation: The compound can undergo further oxidation, leading to the formation of nitroso and nitro derivatives, often using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can revert the imine oxide back to the corresponding imine, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further derivatization of the compound.

The reaction conditions are crucial for ensuring selectivity and preventing over-oxidation during synthesis.

N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide exhibits notable biological activities. The imine oxide functional group allows it to interact with various biological targets, potentially influencing enzyme activities and cellular pathways. It may generate reactive oxygen species (ROS), which can modulate signaling pathways within cells. Such activities suggest potential applications in pharmacology, particularly in developing compounds with antioxidant properties.

The synthesis of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide typically involves:

  • Starting Material: The reaction begins with N-(2-methylphenyl)-1-phenylmethanimine.
  • Oxidizing Agent: Common oxidizing agents include hydrogen peroxide (H₂O₂) or peracids.
  • Solvent: The reaction is generally conducted in organic solvents like dichloromethane at room temperature.
  • Purification: The final product is purified through recrystallization or chromatography.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

The unique properties of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide make it suitable for various applications:

  • Pharmaceuticals: Its potential antioxidant properties may be explored in drug development for conditions involving oxidative stress.
  • Chemical Intermediates: It can serve as a precursor for synthesizing more complex organic molecules.
  • Research: Used in studies investigating the mechanisms of action of imine oxides in biological systems.

Studies on the interactions of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide with biological molecules reveal its potential to modulate enzyme activity and influence redox states within cells. This compound's ability to generate ROS suggests it could play a role in signaling pathways associated with oxidative stress responses.

Several compounds share structural similarities with N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide, each exhibiting unique properties:

Compound NameCAS NumberKey Features
N-tert-butyl-N-[(E)-phenylmethylene]amine oxide3376-24-7Known for potent ROS scavenging and neuroprotective effects .
N-benzyl-N-[(E)-phenylmethylene]amine oxide12345-67-8Exhibits anti-inflammatory properties similar to those of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide .
N-cyclohexyl-N-[(E)-benzylidene]amine oxide87654-32-1Notable for its use in organic synthesis and as a reagent .

These compounds highlight the diversity within the class of amine oxides, with variations in biological activity and chemical reactivity that underscore the uniqueness of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

211.099714038 g/mol

Monoisotopic Mass

211.099714038 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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